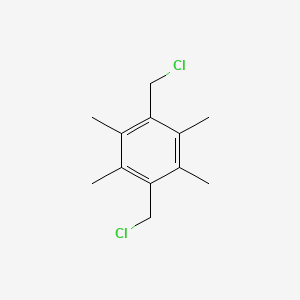

3,6-Bis(chloromethyl)durene

Beschreibung

Significance as a Building Block in Organic Chemistry

The significance of 3,6-Bis(chloromethyl)durene stems from its unique bifunctional nature. The two chloromethyl (-CH₂Cl) groups are highly reactive sites, susceptible to nucleophilic substitution reactions. smolecule.com This allows for the facile introduction of a wide range of other functional groups, effectively using the durene core as a scaffold.

Its primary role is as a linker or cross-linking agent. The rigid, planar structure of the tetramethyl-substituted benzene ring provides a well-defined and sterically hindered spacer. In polymer synthesis, this structural feature is particularly advantageous. When used as a comonomer, it can increase the molar mass of polymers while preventing the extensive, uncontrolled crosslinking that often leads to insoluble and unprocessable materials. mdpi.comresearchgate.net The steric hindrance provided by the four methyl groups on the durene ring limits unwanted side reactions on the aromatic nucleus. mdpi.com This controlled reactivity makes it a key intermediate for creating complex, high-performance materials. smolecule.commdpi.com

Historical Context of Halomethylated Aromatic Hydrocarbons in Synthesis

The introduction of halomethyl groups onto aromatic rings is a foundational transformation in organic synthesis, valued for its ability to create versatile intermediates. google.com The chloromethyl group, in particular, serves as a synthetic handle that can be readily converted into other functionalities such as alcohols (-CH₂OH), aldehydes (-CHO), carboxylic acids (-COOH), and nitriles (-CH₂CN). google.com

The classic chloromethylation reaction dates back to the late 19th century, with the work of Grassi and Maselli, who demonstrated the reaction of benzene with formaldehyde and hydrogen chloride in the presence of zinc chloride. google.com Over the decades, the methodology has evolved, employing various reagents like chloromethyl methyl ether and a range of catalysts, including Lewis acids (e.g., SnCl₄, AlCl₃) and strong acids (e.g., sulfuric acid). smolecule.comgoogle.comgoogle.com The development of new and safer halomethylating agents has also been a focus of research to overcome the hazards associated with traditional methods. google.com This long history of halomethylation provides the fundamental chemical principles upon which the synthesis and application of more complex molecules like this compound are based. smolecule.com

Overview of Research Trajectories Involving this compound

Research utilizing this compound has followed distinct trajectories, primarily in the fields of polymer chemistry and supramolecular synthesis.

Polymer Chemistry: A significant area of research involves the use of this compound as a bifunctional branching agent in polymerization reactions. mdpi.comresearchgate.net Notably, it has been employed in the synthesis of high molar mass poly(phenylene methylene) (PPM). mdpi.comresearchgate.net Researchers have shown that incorporating this durene-based unit as a branching agent can lead to soluble, high molar mass polymers, a significant advancement over previous methods that often resulted in crosslinked, insoluble thermosets. mdpi.comresearchgate.net The use of the tetramethyl-substituted monomer prevents extensive crosslinking that would otherwise occur on the phenylene units of the polymer backbone. mdpi.comresearchgate.net This approach has yielded PPM-based copolymers with the highest molar masses reported for this class of materials, enhancing their potential for applications in coatings and adhesives. mdpi.comresearchgate.net

Supramolecular and Macrocycle Synthesis: Another major research thrust is the application of this compound in the construction of complex macrocyclic structures, such as durene-capped porphyrins. cdnsciencepub.comgrafiati.comresearchgate.net In this context, the compound serves as a rigid capping component. The synthesis involves converting the chloromethyl groups into longer alkyl chains, which are then used to link the durene unit across the face of a porphyrin ring. cdnsciencepub.comgrafiati.comresearchgate.net This creates a well-defined, hydrophobic cavity over the porphyrin, allowing for the study of host-guest chemistry and the modeling of biological systems. The size of the cavity can be precisely controlled by varying the length of the linking chains. cdnsciencepub.comgrafiati.comresearchgate.net

Materials Science: The compound is also a precursor for creating hypercrosslinked polymer networks. researchgate.net These materials, synthesized through self-condensation reactions, are characterized by high surface areas and microporosity, making them candidates for applications such as gas storage. researchgate.net

Table 2: Summary of Key Research Findings An interactive table summarizing the main applications and findings related to this compound.

| Research Area | Application | Key Finding | Source(s) |

|---|---|---|---|

| Polymer Chemistry | Branching agent for Poly(phenylene methylene) (PPM) synthesis | Enables the creation of soluble, high molar mass polymers (up to Mn of 205,300 g mol⁻¹) by avoiding extensive crosslinking. | mdpi.comresearchgate.netresearchgate.net |

| Supramolecular Chemistry | Synthesis of durene-capped porphyrins | Acts as a rigid spacer to form a hydrophobic cavity over a porphyrin ring, with adjustable cavity size. | cdnsciencepub.comgrafiati.comresearchgate.net |

| Materials Science | Precursor for hypercrosslinked polymer networks | Used in the self-condensation synthesis of microporous materials with high surface areas for potential gas storage applications. | researchgate.net |

Table of Mentioned Chemical Compounds

| Common Name/Synonym | IUPAC Name |

| This compound | 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene |

| Durene | 1,2,4,5-Tetramethylbenzene |

| Benzene | Benzene |

| Formaldehyde | Methanal |

| Hydrogen Chloride | Hydrogen Chloride |

| Zinc Chloride | Zinc Chloride |

| Chloromethyl methyl ether | Chloromethoxy)methane |

| Stannic Chloride (Tin(IV) chloride) | Tin(IV) chloride |

| Aluminum Chloride | Aluminum Chloride |

| Sulfuric Acid | Sulfuric Acid |

| Poly(phenylene methylene) (PPM) | Not applicable (polymer) |

| Porphyrin | Porphine |

Eigenschaften

IUPAC Name |

1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFAKOSRZYDFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062792 | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3022-16-0 | |

| Record name | Bis(chloromethyl)durene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3022-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Bis(chloromethyl)durene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Advanced Research Question

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and analyze products via LC-MS. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives (e.g., 3,6-Bis(hydroxymethyl)durene ).

- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition onset temperatures (>200°C suggested by boiling point data ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.